molecular formula C19H22N4S B8399852 4-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-phenylamine

4-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-phenylamine

Cat. No. B8399852
M. Wt: 338.5 g/mol
InChI Key: RPAPXEDQFIMNLB-UHFFFAOYSA-N
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Patent
US07101886B2

Procedure details

3-{4-[2-(4-Nitro-phenyl)-ethyl]-piperazin-1-yl}-1,2-benzisothiazole (942 mg, 2.56 mmol) was dissolved in 50 mL of THF treated with triethylamine (0.3 mL) and with wet Raney nickel (0.14 g). The resulting mixture was placed on a shaker type hydrogenator, purged with hydrogen, pressurized (two re-pressurizations were needed to maintain the pressure between 3 and 17 psig) and shaken at room temperature for 64 hours. The resulting mixture was filtered to remove the catalyst then filtered a second time over celite before the filtrate was concentrated. The resultant white solid was dried in vacuo (830 mg, 2.45 mmol). Yield 96%; mp 154° C.; MS (APCI): 339 [M+H]+.
Name
3-{4-[2-(4-Nitro-phenyl)-ethyl]-piperazin-1-yl}-1,2-benzisothiazole
Quantity
942 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][N:15]([C:18]3[C:22]4[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=4[S:20][N:19]=3)[CH2:14][CH2:13]2)=[CH:6][CH:5]=1)([O-])=O.C(N(CC)CC)C>C1COCC1.[Ni]>[S:20]1[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[C:18]([N:15]2[CH2:14][CH2:13][N:12]([CH2:11][CH2:10][C:7]3[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=3)[CH2:17][CH2:16]2)=[N:19]1

Inputs

Step One
Name
3-{4-[2-(4-Nitro-phenyl)-ethyl]-piperazin-1-yl}-1,2-benzisothiazole
Quantity
942 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCN1CCN(CC1)C1=NSC2=C1C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken at room temperature for 64 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pressure between 3 and 17 psig) and
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
FILTRATION
Type
FILTRATION
Details
then filtered a second time over celite before the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The resultant white solid was dried in vacuo (830 mg, 2.45 mmol)

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
Smiles
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC2=CC=C(C=C2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.